An In-depth Technical Guide to 4-(5-bromo-1H-imidazol-2-yl)pyridine: Structure, Properties, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 4-(5-bromo-1H-imidazol-2-yl)pyridine: Structure, Properties, and Potential Applications in Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of 4-(5-bromo-1H-imidazol-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from closely related analogs and established chemical principles to offer a robust predictive profile. We will delve into its chemical structure, predicted physicochemical properties, a plausible synthetic route, and its potential as a scaffold in drug discovery, grounded in the biological activities of similar molecular architectures.
Molecular Structure and Physicochemical Properties
4-(5-bromo-1H-imidazol-2-yl)pyridine is a small molecule featuring a pyridine ring linked to a 5-bromo-substituted imidazole ring at the 2-position. The presence of nitrogen atoms in both rings, coupled with the bromine substituent, imparts a unique electronic and steric profile that is of significant interest for molecular interactions with biological targets.
The structural formula and key identifiers are presented below:
| Identifier | Value |
| IUPAC Name | 4-(5-bromo-1H-imidazol-2-yl)pyridine |
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| Canonical SMILES | C1=CN=C(C=C1)C2=NC=C(Br)N2 |
| InChI Key | InChI=1S/C8H6BrN3/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h1-5H,(H,11,12) |
Note: These identifiers are based on the chemical structure derived from the IUPAC name.
| Property | Predicted Value | Significance in Drug Discovery |
| LogP | ~1.5 - 2.5 | Influences solubility and membrane permeability. A moderate LogP is often desirable for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~45 Ų | Affects cell penetration and is a key parameter in predicting blood-brain barrier permeability. |
| Hydrogen Bond Donors | 1 | The N-H group on the imidazole ring can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 2 | The nitrogen atoms in the pyridine and imidazole rings can act as hydrogen bond acceptors. |
| pKa (most basic) | ~4.5 - 5.5 (Pyridine N) | Influences the ionization state at physiological pH, affecting solubility and receptor binding. |
| pKa (most acidic) | ~12 - 13 (Imidazole N-H) | The imidazole N-H is weakly acidic. |
Proposed Synthesis of 4-(5-bromo-1H-imidazol-2-yl)pyridine
A logical and efficient synthetic route for 4-(5-bromo-1H-imidazol-2-yl)pyridine can be proposed based on established methodologies for the synthesis of 2-aryl-imidazoles and their subsequent halogenation. The proposed two-step synthesis involves the initial formation of the 2-(pyridin-4-yl)-1H-imidazole core, followed by selective bromination.
Caption: Proposed two-step synthesis of 4-(5-bromo-1H-imidazol-2-yl)pyridine.
Experimental Protocol: A Plausible Approach
Step 1: Synthesis of 2-(pyridin-4-yl)-1H-imidazole
The Radziszewski reaction provides a classical and effective method for the synthesis of 2,4,5-trisubstituted imidazoles, which can be adapted for the synthesis of 2-substituted imidazoles.
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Reaction Setup: In a round-bottom flask, dissolve pyridine-4-carbaldehyde (1.0 eq) and a 40% aqueous solution of glyoxal (1.1 eq) in a suitable solvent such as ethanol.
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Addition of Ammonia: To the stirred solution, add a concentrated aqueous solution of ammonia (excess, e.g., 10 eq) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting precipitate can be collected by filtration, washed with cold water, and dried to yield 2-(pyridin-4-yl)-1H-imidazole. Further purification can be achieved by recrystallization.
Step 2: Bromination of 2-(pyridin-4-yl)-1H-imidazole
The imidazole ring is susceptible to electrophilic substitution, and bromination can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a mild and selective reagent for this purpose.
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Reaction Setup: Dissolve 2-(pyridin-4-yl)-1H-imidazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform in a round-bottom flask protected from light.
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Addition of Brominating Agent: Add N-Bromosuccinimide (1.0 to 1.1 eq) portion-wise to the solution at 0 °C. The stoichiometry is critical to favor mono-bromination.
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Reaction Conditions: Allow the reaction mixture to stir at room temperature and monitor the formation of the product by TLC.
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Work-up and Purification: Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-(5-bromo-1H-imidazol-2-yl)pyridine.
Potential Biological Activity and Applications in Drug Discovery
The imidazole and pyridine scaffolds are prevalent in a multitude of biologically active compounds and approved drugs.[1][2] The combination of these two rings in 4-(5-bromo-1H-imidazol-2-yl)pyridine suggests a high potential for this molecule as a building block in drug discovery programs.
Anticancer Potential
Derivatives of 2-(1H-imidazol-2-yl)pyridine have been investigated as potential anticancer agents. For instance, a series of these compounds were designed and synthesized as BRAF kinase inhibitors, with some derivatives showing potent antiproliferative activity against melanoma cell lines.[3] The bromine atom in the target molecule can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). Additionally, the bromine atom itself can enhance binding affinity to target proteins through halogen bonding.
Kinase Inhibition
The pyridine and imidazole rings are common features in many kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. The overall scaffold of 4-(5-bromo-1H-imidazol-2-yl)pyridine could be suitable for targeting various kinases implicated in cancer and inflammatory diseases.
Other Therapeutic Areas
The broader class of imidazopyridines, which share structural similarities, has been explored for a wide range of therapeutic applications, including as antimicrobial and antiviral agents.[4] The specific substitution pattern of 4-(5-bromo-1H-imidazol-2-yl)pyridine may confer novel biological activities in these or other therapeutic areas.
Caption: Potential therapeutic applications of 4-(5-bromo-1H-imidazol-2-yl)pyridine.
Conclusion and Future Perspectives
4-(5-bromo-1H-imidazol-2-yl)pyridine represents a promising, yet underexplored, molecular scaffold for drug discovery. Its predicted physicochemical properties suggest that it is a viable candidate for the development of orally bioavailable drugs. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties.
Future research should focus on the definitive synthesis and characterization of this compound to validate the predicted properties. Subsequent screening in various biological assays, particularly in the areas of oncology and kinase inhibition, is warranted to uncover its therapeutic potential. The bromine substituent provides a valuable point for chemical diversification, allowing for the generation of a library of analogs to explore structure-activity relationships and optimize for potency and selectivity against specific biological targets. The insights provided in this guide aim to catalyze further research into this intriguing molecule and its potential contributions to the field of medicinal chemistry.
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